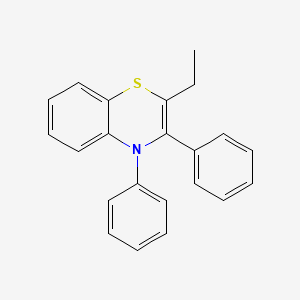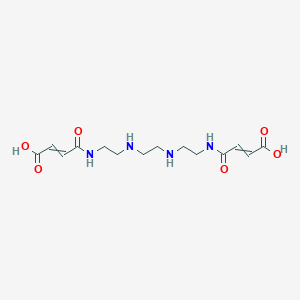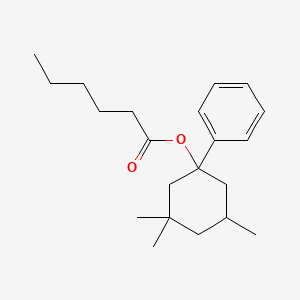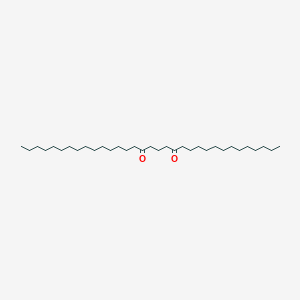![molecular formula C7H4N4 B14231539 Pyrrolo[1,2,3-GH]purine CAS No. 501414-35-3](/img/structure/B14231539.png)
Pyrrolo[1,2,3-GH]purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2,3-GH]purine is a heterocyclic compound that belongs to the class of fused pyrrolo-pyrimidine derivatives. These compounds are known for their structural similarity to purines, which are essential components of nucleic acids. This compound and its derivatives have garnered significant interest due to their potential biological activities and applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2,3-GH]purine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyrrole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Transition-metal-catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the pyrrolo-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often utilized to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[1,2,3-GH]purine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions, often facilitated by halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxides, while reduction can produce various reduced derivatives with altered electronic properties .
Applications De Recherche Scientifique
Pyrrolo[1,2,3-GH]purine has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of Pyrrolo[1,2,3-GH]purine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2,3-GH]purine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Exhibits anti-inflammatory properties.
Pyrrolo[2,3-b]pyridine: Used as a fibroblast growth factor receptor inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.
Propriétés
Numéro CAS |
501414-35-3 |
|---|---|
Formule moléculaire |
C7H4N4 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
2,4,8,10-tetrazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene |
InChI |
InChI=1S/C7H4N4/c1-2-11-4-10-7-6(11)5(1)8-3-9-7/h1-4H |
Clé InChI |
GCLPZFKRUHMULR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC3=NC=NC1=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)


![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)


![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)



![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)

